N~2~-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)-N-(4-methoxyphenyl)valinamide
Overview
Description
N~2~-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)-N-(4-methoxyphenyl)valinamide is a complex organic compound that features a furan ring, an amide linkage, and a valinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)-N-(4-methoxyphenyl)valinamide typically involves multi-step organic reactions. One common approach is the coupling of furan-2-carboxylic acid with an amine derivative, followed by the introduction of the valinamide group through amide bond formation. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N~2~-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)-N-(4-methoxyphenyl)valinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Br2, Cl2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N~2~-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)-N-(4-methoxyphenyl)valinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N2-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)-N-(4-methoxyphenyl)valinamide involves its interaction with specific molecular targets. The furan ring and amide linkages allow it to form hydrogen bonds and π-π interactions with biological molecules, potentially inhibiting enzymes or receptors. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N~2~-({2-[(thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)-N-(4-methoxyphenyl)valinamide
- N~2~-({2-[(pyridin-2-ylcarbonyl)amino]phenyl}carbonyl)-N-(4-methoxyphenyl)valinamide
Uniqueness
N~2~-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)-N-(4-methoxyphenyl)valinamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with thiophene or pyridine rings, which may have different reactivity and biological activity profiles.
Properties
IUPAC Name |
N-[2-[[1-(4-methoxyanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-15(2)21(24(30)25-16-10-12-17(31-3)13-11-16)27-22(28)18-7-4-5-8-19(18)26-23(29)20-9-6-14-32-20/h4-15,21H,1-3H3,(H,25,30)(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXDJYPBCCWPAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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